1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[8-[2-(1-methylindol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-23-13-14(18-4-2-3-5-19(18)23)10-22(28)24-15-6-7-16(24)12-17(11-15)25-20(26)8-9-21(25)27/h2-5,13,15-17H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONACKMRFSZKQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to create the indole moiety, involving the reaction of phenylhydrazine with a ketone under acidic conditions . The subsequent steps involve the formation of the bicyclic octane structure and the attachment of the pyrrolidine-2,5-dione group through various organic reactions, including acylation and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of azabicyclic compounds, characterized by its unique bicyclic structure that includes an indole moiety. The molecular formula is , with a molecular weight of 284.35 g/mol.
Structural Formula
FXR Activation and Disease Treatment
The compound has been identified as an activator of the Farnesoid X receptor (FXR) , which plays a crucial role in regulating bile acid homeostasis and lipid metabolism. Research indicates that FXR activators can be beneficial in treating various conditions such as:
- Liver Diseases : FXR activation helps in managing cholestasis and non-alcoholic fatty liver disease.
- Intestinal Disorders : It may alleviate symptoms of inflammatory bowel diseases by modulating gut microbiota and inflammation pathways.
- Cancer : Studies suggest that FXR activation can inhibit cancer cell proliferation, particularly in liver and colorectal cancers .
Antimicrobial Properties
Recent investigations have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, the structure has been modified to enhance its efficacy against bacterial strains affecting agricultural crops like tomatoes .
Neuropharmacological Effects
The indole component contributes to potential neuropharmacological applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, thus improving cognitive function .
Case Study 1: FXR Activation in Liver Disease
A study published in a patent document highlighted the therapeutic effects of compounds similar to 1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione in animal models of liver disease. The results demonstrated significant reductions in liver enzyme levels and improved histopathological outcomes following treatment with FXR activators .
Case Study 2: Antimicrobial Efficacy
Research conducted on modified derivatives showed that certain analogs exhibited potent activity against both bacterial and fungal pathogens affecting tomato plants. This study utilized a series of structural modifications to enhance the compound's bioactivity, leading to promising results for agricultural applications .
Data Tables
| Application Area | Specific Use Cases | Observations/Outcomes |
|---|---|---|
| Liver Diseases | FXR activation | Reduced liver enzyme levels in animal models |
| Intestinal Disorders | Modulation of gut microbiota | Alleviated symptoms in inflammatory bowel disease |
| Cancer Treatment | Inhibition of cancer cell proliferation | Significant reduction in tumor size |
| Antimicrobial Activity | Pathogen control in agriculture | Effective against Xanthomonas axonopodis |
Mechanism of Action
The mechanism of action of 1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to protein targets, modulating their activity and leading to various biological effects. The bicyclic octane structure and pyrrolidine-2,5-dione group contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane Dihydrochloride
This compound (CAS 1820664-70-7) shares the 8-azabicyclo[3.2.1]octane core but differs in substituents. The 3-position is modified with a pyridin-2-yloxy group, and the molecule exists as a dihydrochloride salt.
Table 1: Structural and Physicochemical Comparison
Hypothetical Analogues
Other derivatives of 8-azabicyclo[3.2.1]octane may include ester or amide substitutions. For example, cocaine (a tropane alkaloid) features a benzoate ester and methyl group, highlighting how substituent polarity dictates pharmacokinetics. The target compound’s acetylindole group may increase lipophilicity, favoring blood-brain barrier penetration compared to polar analogues.
Functional Group Analysis
- Indole vs. Pyridine : The indole group in the target compound may enhance binding to serotonin receptors (5-HT), whereas the pyridine in the dihydrochloride analogue could engage nicotinic acetylcholine receptors.
- Pyrrolidine-2,5-dione vs. In contrast, the dihydrochloride salt prioritizes solubility for intravenous or oral administration.
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis is likely challenging due to steric hindrance from the bicyclic core and multiple functional groups. In contrast, the dihydrochloride analogue’s simpler substituents suggest more straightforward synthesis .
- Biological Activity : While specific data for the target compound is unavailable, tropane derivatives are historically associated with neuromodulatory effects. The indole moiety could redirect activity toward serotonin pathways, whereas the pyridinyloxy group may favor adrenergic interactions.
Biological Activity
The compound 1-{8-[2-(1-methyl-1H-indol-3-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a bicyclic system, an indole moiety, and a pyrrolidine dione component, which contribute to its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties against various pathogens. For example, compounds with piperidine and indole functionalities have demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
- Cytotoxicity : The compound's ability to induce cytotoxic effects in cancer cell lines has been investigated. For instance, certain derivatives have been reported to inhibit cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that similar azabicyclic compounds can inhibit phospholipase A2, which is crucial for lipid metabolism .
- Receptor Interaction : The structural components allow for interaction with various receptors, potentially modulating neurotransmitter systems or other signaling pathways that are vital in therapeutic contexts.
Case Studies
Several studies have provided insights into the biological activity of related compounds:
- A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of indole-based compounds that showed promising anticancer activity through the modulation of apoptotic pathways .
- Another investigation focused on the antimicrobial properties of piperidine derivatives, noting significant inhibition against both Gram-positive and Gram-negative bacteria .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H24N2O2 |
| Antimicrobial Activity | Effective against Xanthomonas axonopodis, Ralstonia solanacearum |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Enzyme Target | Phospholipase A2 |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
The synthesis involves multi-step organic reactions, including:
- Nucleophilic substitution for introducing substituents to the azabicyclo[3.2.1]octane core (e.g., using DMF as a solvent and potassium carbonate as a base at 100°C) .
- Acetylation reactions to attach the indole moiety, requiring precise control of reaction time and temperature to avoid side products .
- Purification via chromatography (e.g., silica gel column chromatography) to isolate the target compound with high purity .
Basic: Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- Single-crystal X-ray diffraction to resolve stereochemistry and confirm fused-ring conformations (e.g., chair/envelope conformations in azabicyclo systems) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and assess purity.
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
Advanced: How can computational chemistry optimize reaction pathways for this compound?
- Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
- Apply reaction path search algorithms to identify energetically favorable pathways for acetyl group introduction or ring functionalization .
- Integrate experimental data (e.g., solvent effects, yields) into computational models to refine predictions .
Advanced: What strategies address contradictions in reported structural data (e.g., dihedral angles or ring conformations)?
- Perform comparative crystallographic studies under varying conditions (e.g., temperature, solvent) to assess conformational flexibility .
- Use molecular dynamics simulations to model dynamic behavior in solution versus solid-state environments .
- Validate findings with 2D-NMR techniques (e.g., NOESY) to detect spatial proximities in solution .
Basic: What experimental design principles improve synthesis reproducibility?
- Employ statistical design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading) and identify critical factors .
- Use control experiments to isolate the effects of individual variables (e.g., temperature on acetylation efficiency) .
- Document reaction monitoring (e.g., TLC, in-situ IR) to ensure consistency across batches .
Advanced: How can reaction kinetics inform scale-up protocols?
- Conduct time-resolved kinetic studies to determine rate-limiting steps (e.g., indole acetylation vs. ring closure) .
- Model mass transfer limitations in heterogeneous reactions (e.g., using membrane separation technologies for byproduct removal) .
- Optimize reactor design (e.g., continuous flow systems) to maintain consistent mixing and temperature profiles .
Basic: What safety considerations apply during synthesis?
- Follow Chemical Hygiene Plans for handling reactive intermediates (e.g., acylating agents) .
- Use fume hoods and PPE (gloves, goggles) when working with volatile solvents (e.g., DMF, ethyl acetate) .
- Consult safety data sheets (SDS) for hazard identification and first-aid measures .
Advanced: How does stereoelectronic effects influence the compound’s reactivity?
- Analyze orbital interactions (e.g., hyperconjugation in the azabicyclo system) using computational tools like NBO analysis .
- Study substituent effects on reaction pathways (e.g., electron-withdrawing groups altering acetylation rates) .
- Validate predictions with kinetic isotope effects or Hammett plots .
Basic: What purification challenges arise during synthesis, and how are they resolved?
- Byproduct removal : Use gradient elution in chromatography to separate structurally similar impurities .
- Solvent selection : Opt for ethyl acetate/hexane mixtures to improve crystallization efficiency .
- Thermogravimetric analysis (TGA) to assess thermal stability during lyophilization or drying .
Advanced: How can machine learning enhance SAR studies for derivatives?
- Train QSAR models on experimental bioactivity data to predict modifications (e.g., indole substitutions) that enhance target binding .
- Apply clustering algorithms to group derivatives by conformational or electronic similarities .
- Validate predictions with high-throughput screening of prioritized candidates .
Basic: What analytical methods confirm the absence of residual solvents or catalysts?
- GC-MS for volatile solvent detection (e.g., DMF, acetone) .
- ICP-OES to quantify trace metal catalysts (e.g., Pd in coupling reactions) .
- Karl Fischer titration for moisture content analysis .
Advanced: How do solvent polarity and proticity affect reaction outcomes?
- Use Kamlet-Taft parameters to correlate solvent properties (e.g., hydrogen-bond donor capacity) with reaction rates .
- Compare yields in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents for acetylation steps .
- Model solvation effects using COSMO-RS simulations to predict optimal solvent systems .
Basic: What documentation standards ensure reproducibility in academic research?
- Maintain electronic lab notebooks with detailed reaction logs (e.g., stoichiometry, temperature profiles) .
- Adhere to IUPAC nomenclature and CAS registry guidelines for compound identification .
- Share crystallographic data (e.g., CIF files) in public repositories for peer validation .
Advanced: What role does conformational analysis play in biological activity prediction?
- Perform molecular docking with target proteins (e.g., enzymes) to identify bioactive conformers .
- Compare X-ray structures of analogs to map pharmacophore requirements .
- Use NMR relaxation studies to assess conformational flexibility in solution .
Basic: How are intermediates stabilized during multi-step synthesis?
- Low-temperature storage (–20°C) for air-sensitive intermediates (e.g., acylated precursors) .
- Inert atmosphere techniques (e.g., Schlenk line) to prevent oxidation or hydrolysis .
- Lyophilization for hygroscopic intermediates to ensure long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
